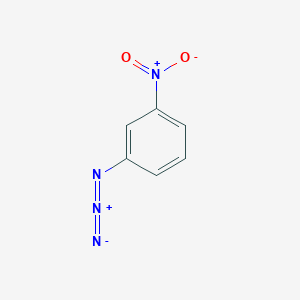

3-Nitrophenyl azide

Vue d'ensemble

Description

3-Nitrophenyl azide is a chemical compound used in various fields, including photochemistry and organic synthesis. It is known for its role in photoaffinity labeling and for its distinctive chemical and physical properties. The compound is a derivative of phenyl azide with a nitro group substituent enhancing its reactivity and spectral properties.

Synthesis Analysis

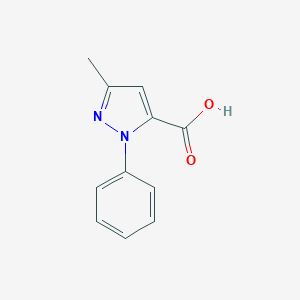

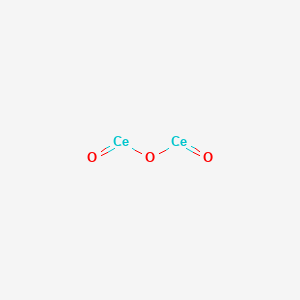

The synthesis of 3-Nitrophenyl azide and related compounds involves photochemical reactions and cycloaddition processes. In particular, the compound can be synthesized through the reactions involving nitroolefins and organic azides, showing a high degree of regioselectivity and yield under certain conditions. A notable approach includes the Ce(OTf)₃-catalyzed [3 + 2] cycloaddition of azides with nitroolefins, leading to selective production of 1,5-disubstituted 1,2,3-triazoles (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of 3-Nitrophenyl azide is characterized by the presence of an azide group attached to a phenyl ring substituted with a nitro group. This configuration imparts significant electronic effects due to the electron-withdrawing nature of the nitro group. Structural studies have shown that these compounds can have varied conformations based on intramolecular interactions and the nature of substitutions (Kliegel et al., 1985).

Chemical Reactions and Properties

3-Nitrophenyl azide is involved in numerous chemical reactions, including photoaffinity labeling, where it acts through nitrenium ion formation upon photoactivation. This process is significant for understanding protein-ligand interactions. The compound also participates in cycloaddition reactions forming triazoles, a fundamental reaction in click chemistry (Chen et al., 2015).

Applications De Recherche Scientifique

- Scientific Field : Analytical and Bioanalytical Chemistry

- Summary of the Application : 4-fluoro-3-nitrophenyl azide is used for biomolecule immobilization and bioconjugation . It’s one of the oldest photolinkers used for photoaffinity labeling .

- Methods of Application or Experimental Procedures : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by this compound through nitrene insertion reaction was reported in 2001 .

- Results or Outcomes : The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification . This compound has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .

-

Scientific Field : Materials Chemistry

- Summary of the Application : This compound is used for surface engineering . It can activate an inert polymer surface through a nitrene insertion reaction .

- Methods of Application or Experimental Procedures : The compound is photochemically activated by sunlight, which is a versatile, eco-friendly, and clean energy source .

- Results or Outcomes : The activated surface can conjugate a biomolecule without any catalyst, reagent, or modification .

-

Scientific Field : Organic Chemistry

- Summary of the Application : The azide ion (N3-) is a great nucleophile in SN2 reactions . It’s used for forming C-N bonds in nucleophilic substitution reactions .

- Methods of Application or Experimental Procedures : The azide salt such as NaN3 or KN3 is used with the appropriate alkyl halide in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO) to form alkyl azides .

- Results or Outcomes : The organic azide products are reasonably stable and some have even found use as pharmaceuticals .

-

Scientific Field : Bioanalytical Chemistry

- Summary of the Application : It’s used for photoaffinity labeling of antibodies for applications in homogeneous fluoroimmunoassays .

- Methods of Application or Experimental Procedures : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation .

- Results or Outcomes : The activated antibodies can be used in various biochemical assays .

-

Scientific Field : Materials Chemistry

- Summary of the Application : This compound is used for surface engineering . It can activate an inert polymer surface through a nitrene insertion reaction .

- Methods of Application or Experimental Procedures : The compound is photochemically activated by sunlight, which is a versatile, eco-friendly, and clean energy source .

- Results or Outcomes : The activated surface can conjugate a biomolecule without any catalyst, reagent, or modification .

-

Scientific Field : Organic Chemistry

- Summary of the Application : The azide ion (N3-) is a great nucleophile in SN2 reactions . It’s used for forming C-N bonds in nucleophilic substitution reactions .

- Methods of Application or Experimental Procedures : The azide salt such as NaN3 or KN3 is used with the appropriate alkyl halide in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO) to form alkyl azides .

- Results or Outcomes : The organic azide products are reasonably stable and some have even found use as pharmaceuticals .

-

Scientific Field : Bioanalytical Chemistry

- Summary of the Application : It’s used for photoaffinity labeling of antibodies for applications in homogeneous fluoroimmunoassays .

- Methods of Application or Experimental Procedures : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation .

- Results or Outcomes : The activated antibodies can be used in various biochemical assays .

Safety And Hazards

Propriétés

IUPAC Name |

1-azido-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLBZFBNQYJIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164813 | |

| Record name | 3-Nitrophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrophenyl azide | |

CAS RN |

1516-59-2 | |

| Record name | 3-Nitrophenyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

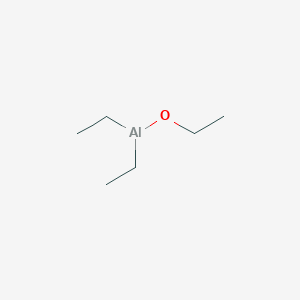

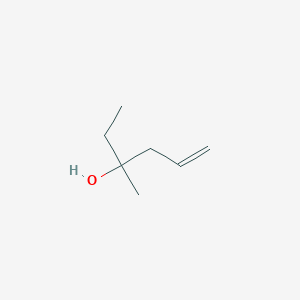

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

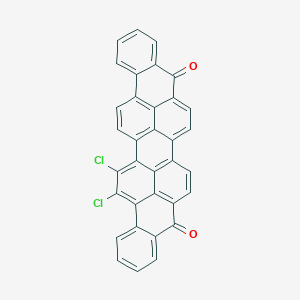

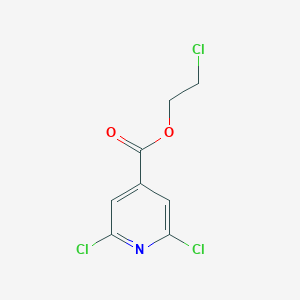

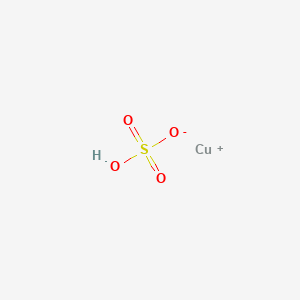

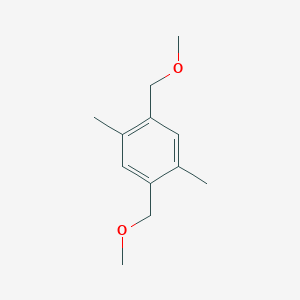

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)